1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . This suggests that 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine might also influence pathways related to glucose metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature . .
Biochemical Analysis
Biochemical Properties
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dipeptidyl peptidase 4, an enzyme involved in glucose metabolism and regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving A549 cells, a type of lung cancer cell line, this compound has been observed to inhibit cell migration and invasion . This suggests that the compound may affect pathways related to cell motility and metastasis. Additionally, it may influence gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound may bind to the active site of dipeptidyl peptidase 4, leading to enzyme inhibition . This inhibition can result in altered glucose metabolism and improved glycemic control. Furthermore, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound exhibits stability under normal storage conditions . Its degradation and long-term effects on cellular function may vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell migration and invasion . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and ensuring its safe use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins may facilitate the distribution of this compound to specific tissues or compartments, affecting its bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its pharmacological properties.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and therapeutic potential.
Properties
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(1)9-7-10(13-12-9)14-5-3-11-4-6-14/h7-8,11H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZNDOIXVPSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.